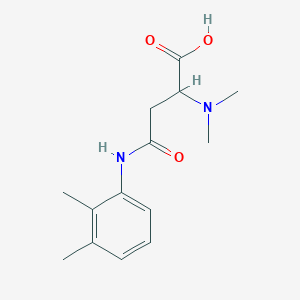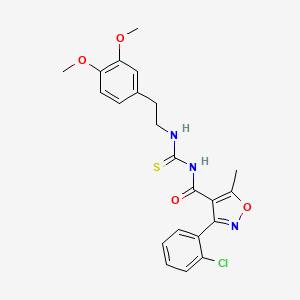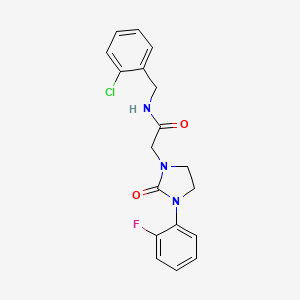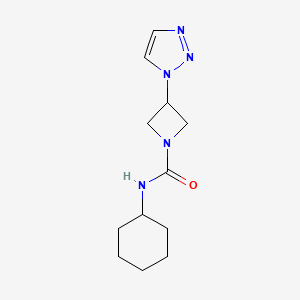
1-(4-chlorobenzyl)-3,7-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a derivative of pyrrolo[2,3-d]pyrimidine . It’s part of a series of new compounds that were synthesized in the pursuit of developing more potent and effective targeted kinase inhibitors (TKIs) . These compounds are characterized by the presence of halogen atoms in their chemical structure, which are strategically incorporated into the organic molecule to enhance its potency, selectivity, and pharmacological properties .
Synthesis Analysis
The compound was synthesized in three steps with high yields . The synthesis process involved the use of halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’ .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is a bicyclic aromatic system . It also contains a 4-methylpiperazin-1-yl group and a 4-chlorobenzyl group .Chemical Reactions Analysis
The compound has shown promising cytotoxic effects against four different cancer cell lines . Notably, one of the compounds in the series, referred to as compound 5k, emerged as the most potent inhibitor .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the presence of halogen atoms in its structure . The addition of halogen atoms can influence the binding affinity of the TKI to its target kinase, potentially leading to improved therapeutic effects .科学研究应用
Targeted Kinase Inhibition
F3260-0155: shows promise as a multi-targeted kinase inhibitor . Kinases are enzymes that play a crucial role in the signaling pathways of cells, and their dysregulation is often associated with diseases like cancer . By inhibiting multiple kinases, F3260-0155 could potentially offer a therapeutic strategy for treating various cancers.
Apoptosis Induction
This compound has been identified to induce apoptosis, which is the programmed cell death crucial for eliminating cancer cells . It can increase the levels of proapoptotic proteins like caspase-3 and Bax while downregulating anti-apoptotic proteins such as Bcl-2, thereby promoting the death of cancer cells .
Cell Cycle Arrest
F3260-0155 may contribute to cell cycle arrest, halting the division of cancer cells. This is particularly important in the treatment of rapidly dividing tumor cells, as it can prevent the proliferation and spread of cancer .
Anti-Tumor Activity
The compound has shown significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anti-tumor agent. It has demonstrated promising IC50 values, indicating its potency in inhibiting cancer cell growth .
Molecular Docking Studies
Molecular docking studies have revealed that F3260-0155 can bind effectively to target enzymes, similar to other well-known kinase inhibitors. This suggests that the compound could be optimized for better selectivity and potency as a therapeutic agent .
Halogenated Compound Synthesis
F3260-0155 is part of a series of halogenated compounds that have been synthesized for enhanced potency and selectivity. The presence of a chlorine atom in its structure could be strategically important for its binding affinity and pharmacological properties .
作用机制
The compound exhibits significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes . Mechanistic investigations revealed its ability to induce cell cycle arrest and apoptosis in HepG2 cells . This is accompanied by a notable increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .
未来方向
属性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3,7-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN6O2/c1-22-8-10-25(11-9-22)18-21-16-15(23(18)2)17(27)26(19(28)24(16)3)12-13-4-6-14(20)7-5-13/h4-7H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWALEHBDRYKERG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-3,7-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(4-Methyl-3-piperidin-1-ylsulfonylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2952329.png)




![2-ethoxy-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2952336.png)
![1-(6-cyclopropylpyridazin-3-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2952337.png)
![8-Bromo-6-chloroimidazo[1,2-a]pyrazine;hydrochloride](/img/structure/B2952339.png)


![N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B2952342.png)
![N-{[(2R,5R)-5-phenyloxolan-2-yl]methyl}prop-2-enamide](/img/structure/B2952344.png)

